

Introduction: The Analytical Imperative for a Key Synthetic Building Block

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Compound of Interest

Compound Name: *N-Cbz-4-piperidineacetic acid*

Cat. No.: B1270459

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N-Cbz-4-piperidineacetic acid, a derivative of the piperidine scaffold, is a cornerstone in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring strategically functionalized with an N-benzyloxycarbonyl (Cbz) protecting group and a 4-acetic acid side chain, renders it a versatile intermediate for synthesizing a wide range of complex pharmaceutical agents.^[1] The piperidine moiety is a prevalent motif in numerous drugs, valued for its ability to confer desirable pharmacokinetic properties such as enhanced membrane permeability and metabolic stability.^[1]

Given its critical role, the unambiguous characterization of **N-Cbz-4-piperidineacetic acid** is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity for verifying molecular identity, assessing purity, identifying impurities, and monitoring reaction progress.^{[2][3][4]} This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, grounded in established principles and field-proven methodologies, to support researchers and drug development professionals in achieving robust and reliable analytical outcomes.

Core Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ NO ₄	[5] [6]
Average Molecular Weight	277.31 g/mol	[6]
Monoisotopic Mass	277.13140809 Da	[6]
Calculated [M+H] ⁺ m/z	278.13868	[7]
Calculated [M-H] ⁻ m/z	276.12412	[7]

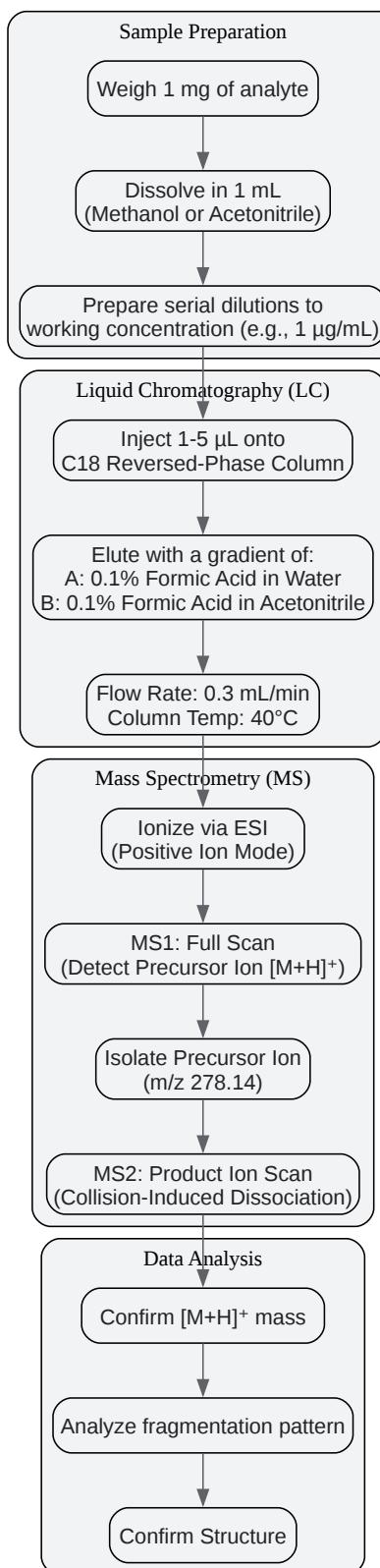
Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of **N-Cbz-4-piperidineacetic acid**. The molecule's polarity and thermal stability dictate the optimal approach.

- **Electrospray Ionization (ESI):** This is the premier choice for this analyte. As a "soft" ionization technique, ESI is exceptionally well-suited for polar and thermally labile molecules.[\[8\]](#) It imparts minimal excess energy during the ionization process, ensuring that the intact protonated molecule, [M+H]⁺, is generated in high abundance.[\[8\]](#) The presence of a basic piperidine nitrogen and an acidic carboxylic acid group makes the molecule readily amenable to protonation in positive ion mode or deprotonation in negative ion mode. Furthermore, ESI's seamless compatibility with liquid chromatography (LC) makes LC-MS the definitive platform for analysis.[\[2\]](#)[\[3\]](#)[\[8\]](#)
- **Atmospheric Pressure Chemical Ionization (APCI):** APCI is a viable alternative, particularly for polar analytes that are less efficiently ionized by ESI.[\[9\]](#) It involves vaporization followed by chemical ionization at atmospheric pressure and can be effective for molecules of this class.
- **Electron Ionization (EI):** This "hard" ionization technique is generally unsuitable for the primary analysis of **N-Cbz-4-piperidineacetic acid**. The high energy electron beam would induce extensive and often unrepeatable fragmentation, making it difficult or impossible to observe the molecular ion, which is crucial for initial identification.[\[8\]](#)[\[10\]](#)

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol details a robust method for the analysis of **N-Cbz-4-piperidineacetic acid** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides not only molecular weight confirmation but also structural verification through fragmentation analysis.

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Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation

- Accurately weigh approximately 1 mg of **N-Cbz-4-piperidineacetic acid** standard or sample.
- Dissolve the material in 1 mL of a suitable solvent such as HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[11]
- Perform serial dilutions of the stock solution using the mobile phase as the diluent to achieve a final working concentration appropriate for LC-MS analysis (e.g., 0.1 - 10 µg/mL).[2]

2. Liquid Chromatography (LC) Conditions

- LC System: A high-performance (HPLC) or ultra-high-performance (UHPLC) liquid chromatography system.[11]
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.[11]
- Mobile Phase A: 0.1% formic acid in deionized water.[2][11]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[2][11]
- Gradient Elution: A representative gradient is as follows: 5% B for 1 min, ramp to 95% B over 7 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. (Note: This gradient must be optimized for the specific system and any potential impurities).
- Flow Rate: 0.3 mL/min.[8]
- Column Temperature: 40 °C.[8][11]
- Injection Volume: 1-5 µL.[11]

3. Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[11]

- Ionization Mode: ESI in positive ion mode is preferred due to the basicity of the piperidine nitrogen.
- Scan Mode:
 - MS1 (Full Scan): Acquire data over a mass range of m/z 100-500 to identify the protonated precursor ion $[M+H]^+$.
 - MS2 (Product Ion Scan): Isolate the precursor ion (m/z ~278.14) in the first quadrupole, induce fragmentation via collision with an inert gas (e.g., argon or nitrogen) in the collision cell, and scan the resulting fragment ions in the third quadrupole.
- Typical ESI Source Parameters:
 - Capillary Voltage: 3.5 kV.[\[8\]](#)
 - Source Temperature: 150 °C.[\[8\]](#)
 - Cone Gas Flow: 50 L/hr.[\[8\]](#)

Data Interpretation: Decoding the Mass Spectrum

A self-validating system is one where the results provide internal confirmation. In this analysis, the combination of a full scan (MS1) and a product ion scan (MS/MS) achieves this. The MS1 scan confirms the presence of the correct molecular weight, while the MS/MS scan provides a structural fingerprint, confirming the molecule's identity against potential isomers.[\[4\]](#)

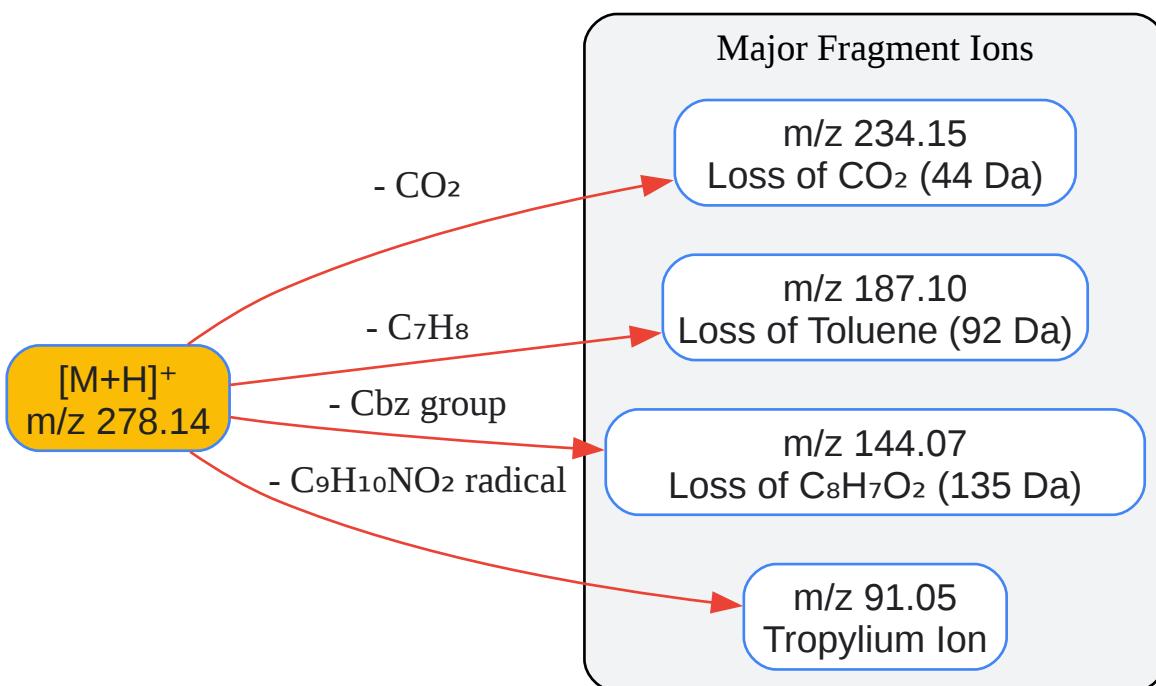
Expected Precursor Ion (MS1 Scan)

In positive mode ESI, the primary ion observed will be the protonated molecule $[M+H]^+$.

- Expected m/z: 278.1387 (from monoisotopic mass 277.1314 Da + proton mass).

Expected Fragmentation Pattern (MS/MS Scan)

The fragmentation of the $[M+H]^+$ ion is predictable and provides rich structural information. The primary cleavage points are around the stable Cbz group and the functional groups of the piperidine ring.[\[8\]](#)[\[11\]](#)



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Caption: Predicted fragmentation pathway of **N-Cbz-4-piperidineacetic acid**.

Summary of Key Fragment Ions

m/z (Observed)	Neutral Loss	Lost Fragment	Proposed Fragment Structure
278.14	-	-	[M+H] ⁺ (Precursor Ion)
260.13	18.01 Da	H ₂ O	Loss of water from the carboxylic acid group
234.15	44.00 Da	CO ₂	Decarboxylation of the acetic acid moiety
187.10	92.06 Da	Toluene (C ₇ H ₈)	Cleavage and rearrangement of the Cbz group
144.07	135.05 Da	C ₈ H ₇ O ₂	Loss of the entire benzyloxycarbonyl group
91.05	187.09 Da	C ₉ H ₁₀ NO ₂ •	Formation of the stable tropylum ion from the benzyl group

The presence of these characteristic fragments provides a high degree of confidence in the structural assignment of **N-Cbz-4-piperidineacetic acid**. The use of a high-resolution mass spectrometer (HRMS) can further enhance trustworthiness by providing accurate mass measurements for each fragment, enabling the calculation of their elemental formulas and definitively confirming their identities.^[4]

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